Cas no 88-13-1 (Thiophene-3-carboxylic acid)

Thiophene-3-carboxylic acid is a versatile intermediate offering enhanced thermal stability and chemical resistance due to its thiophene ring structure. Its acidic functionality facilitates various chemical transformations, making it an attractive building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Thiophene-3-carboxylic acid structure
Thiophene-3-carboxylic acid structure
商品名:Thiophene-3-carboxylic acid
CAS番号:88-13-1
MF:C5H4O2S
メガワット:128.149060249329
MDL:MFCD00005467
CID:34452
PubChem ID:6918

Thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Thiophene-3-carboxylic acid
    • 3-Thenoic acid
    • AKOS B013976
    • AKOS 207-06
    • 3-Thiophenezoic acid
    • 3-THIOPHENIC ACID
    • BETA-THIOPHENIC ACID
    • B-THIOPHENIC ACID
    • 3-Thiophenecarboxylic Acid
    • 3-Thiophenearboxylic acid
    • 3-Thienylcarboxylic acid
    • 3-THIOPHENE CARBOXYLIC ACID
    • beta-Thiophenecarboxylic acid
    • .beta.-Thiophenic acid
    • .beta.-Thiophenecarboxylic acid
    • YNVOMSDITJMNET-UHFFFAOYSA-N
    • 6V3012Q6BE
    • thiophene-3-carboxylicacid
    • 3-thienoic acid
    • 3-thiophenoic acid
    • 3-thiophen
    • AC-4905
    • T1084
    • 3-Carboxythiophene
    • 3-Thiophenecarboxylic acid, 99%
    • AM20110264
    • EINECS 201-802-5
    • P17867
    • Thiophene-3-caboxylic acid
    • thiophen-3-carboxylic acid
    • SCHEMBL152166
    • NSC66314
    • 3-thiophencarboxylic acid
    • FT-0616409
    • 5-nitro-3,4-dihydro-1h-isoquinoline-2-carboxylicacidtert-butylester
    • 5-18-06-00199 (Beilstein Handbook Reference)
    • Q-101197
    • F2191-0103
    • HY-W004615
    • 88-13-1
    • NSC 66314
    • CS-W004615
    • Thiophene-3-formic acid
    • CHEMBL164585
    • PS-5325
    • 3-THENOIC ACID [MI]
    • NCIOpen2_000030
    • MFCD00005467
    • PB18386
    • LS-152973
    • 3-thiophenecarboxylic
    • BDBM50074328
    • STK373639
    • BIDD:GT0807
    • BP-20550
    • Z147647094
    • AKOS000276783
    • BRN 0001994
    • YNVOMSDITJMNET-UHFFFAOYSA-
    • EN300-22996
    • UNII-6V3012Q6BE
    • HMS1738H11
    • DTXSID40236745
    • InChI=1/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • SY001582
    • NSC-66314
    • Q27265560
    • β-Thiophenecarboxylic acid
    • β-Thiophenic acid
    • 3-Thiophenecarboxylic acid,98%
    • DTXCID70159236
    • ALBB-012106
    • 3-Thiophenecarboxylic acid; 3-Thenoic acid; beta-Thiophenic acid
    • DB-016025
    • NS00039243
    • TX0
    • MDL: MFCD00005467
    • インチ: 1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • InChIKey: YNVOMSDITJMNET-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CSC=1)O
    • BRN: 0001994

計算された属性

  • せいみつぶんしりょう: 127.993201g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 127.993201g/mol
  • 単一同位体質量: 127.993201g/mol
  • 水素結合トポロジー分子極性表面積: 65.5Ų
  • 重原子数: 8
  • 複雑さ: 103
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 針状結晶水蒸気による揮発性
  • 密度みつど: 1.305 (estimate)
  • ゆうかいてん: 136.0 to 141.0 deg-C
  • ふってん: 271°C at 760 mmHg
  • フラッシュポイント: 117.8℃
  • 屈折率: 1.5160 (estimate)
  • ようかいど: water: soluble0.2g/10 mL, clear to almost clear, colorless to slightly brownish-yellow
  • すいようせい: 4.3 g/L (25 ºC)
  • PSA: 65.54000
  • LogP: 1.44630
  • マーカー: 9279
  • ようかいせい: 水(25℃、0.43 g/100 g)に微溶解する。
  • 酸性度係数(pKa): 4.1(at 25℃)

Thiophene-3-carboxylic acid セキュリティ情報

Thiophene-3-carboxylic acid 税関データ

  • 税関コード:29349990
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22996-0.5g
thiophene-3-carboxylic acid
88-13-1 95%
0.5g
$21.0 2024-06-20
eNovation Chemicals LLC
D379841-500g
3-Thiophenezoic acid
88-13-1 97%
500g
$840 2023-09-01
Oakwood
003460-25g
3-Thiophenecarboxylic acid
88-13-1 98%
25g
$44.00 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T024A-100g
Thiophene-3-carboxylic acid
88-13-1 97%
100g
¥605.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1084-5g
Thiophene-3-carboxylic acid
88-13-1 97.0%(GC&T)
5g
¥215.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T024A-25g
Thiophene-3-carboxylic acid
88-13-1 97%
25g
¥164.0 2022-05-30
abcr
AB119069-5 g
Thiophene-3-carboxylic acid; 99%
88-13-1
5g
€68.30 2023-05-10
eNovation Chemicals LLC
K06745-100g
3-Thiophenezoic acid
88-13-1 98%
100g
$600 2024-06-05
Life Chemicals
F2191-0103-1g
thiophene-3-carboxylic acid
88-13-1 95%+
1g
$21.0 2023-11-21
Enamine
EN300-22996-100.0g
thiophene-3-carboxylic acid
88-13-1 95%
100.0g
$145.0 2024-06-20

Thiophene-3-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Ethyl acetate ;  10 h
リファレンス
Aerobic oxidation of alcohols under visible light irradiation of fluorescent lamp
Hirashima, Shin-ichi; et al, Green Chemistry, 2007, 9(4), 318-320

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium Solvents: Acetonitrile ,  Water ;  8 h, rt
リファレンス
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: p-Xylene
リファレンス
Enzymic oxidation of methyl groups in heteroarenes: a versatile method for the preparation of heteroaromatic carborylic acids
Kiener, Andreas, Angewandte Chemie, 1992, 104(6), 748-9

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
リファレンス
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water
リファレンス
3-Thenoic acid
Campaigne, E. E.; et al, Organic Syntheses, 1953, 33, 94-5

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water
リファレンス
3-Substituted thiophenes
Campaigne, E.; et al, Journal of the American Chemical Society, 1948, 70, 1555-8

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  30 min, -80 °C
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
リファレンス
Tuning of electronic properties of novel donor-acceptor polymers containing oligothiophenes with electron-withdrawing ester groups
Imae, Ichiro ; et al, Polymer Bulletin (Heidelberg, 2021, 78(5), 2341-2355

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ,  Polyethylene glycol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters
Han, Wei; et al, Synthesis, 2015, 47(13), 1861-1868

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide Solvents: Acetic acid
リファレンス
Preparation of thiophenecarboxylic acids
, Japan, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Benzene
リファレンス
Photolyses of bis(2-thiophenecarbonyl) and bis(3-thiophenecarbonyl) peroxides in benzene. Production of biphenyl from the solvent benzene controlled by the photolysis rate
Urano, Toshiyuki; et al, Chemistry Letters, 1983, (6), 867-70

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  7 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
リファレンス
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; et al, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
リファレンス
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: 1,4-Dioxane ;  8 h, 20 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite ,  Cuprous chloride Solvents: Water
リファレンス
Synthesis of Novel Substituted Thienothiazines
Punk, Peter, 1977, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: 1,4-Dioxane ;  10 - 30 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO2
Ukai, Kazutoshi; et al, Journal of the American Chemical Society, 2006, 128(27), 8706-8707

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium dichromate Solvents: Water ;  8 h, 200 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Oxidation of methylthiophenes to thiophenecarboxylic acids
Kim, Su Jin; et al, Bulletin of the Korean Chemical Society, 2009, 30(11), 2789-2791

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Ethyl acetate ;  24 h
リファレンス
Catalytic oxidative cleavage of 1,3-diketones to carboxylic acids by aerobic photooxidation with iodine
Tada, Norihiro; et al, Synlett, 2011, (19), 2896-2900

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Oxygen ,  Hydrogen bromide Solvents: Ethyl acetate ;  10 h
リファレンス
Aerobic photo-oxidation of alcohols in the presence of a catalytic inorganic bromo source
Hirashima, Shin-Ichi; et al, Tetrahedron, 2006, 62(33), 7887-7891

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Cesium fluoride ,  7,7,8,8-Tetraethylbicyclo[4.2.0]disil-1,3,5-triene Solvents: Dimethylformamide ;  1 atm, 0 °C; 2 h, 1 atm, rt
リファレンス
A Strained Disilane-Promoted Carboxylation of Organic Halides with CO2 under Transition-Metal-Free Conditions
Mita, Tsuyoshi; et al, Organic Letters, 2015, 17(21), 5276-5279

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Water ,  Oxygen Catalysts: Carbon tetrabromide Solvents: Ethyl acetate ;  20 h
リファレンス
Catalytic aerobic photooxidative cleavage of carbon-carbon triple bonds using carbon tetrabromide
Yamaguchi, Tomoaki; et al, Synlett, 2013, 24(5), 607-610

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  26 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; et al, Journal of Organic Chemistry, 2017, 82(7), 3781-3786

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Tetraethylammonium iodide ,  Lithium acetate ,  Manganese Catalysts: Cobalt dibromide ,  2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline Solvents: Dimethylacetamide ;  12 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
リファレンス
Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2
Wang, Yanwei; et al, Chemical Communications (Cambridge, 2020, 56(92), 14416-14419

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ;  cooled; 3 min; 30 min
リファレンス
Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers
Pal, Bikash; et al, Macromolecules (Washington, 2007, 40(23), 8189-8194

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Acetone ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Aerobic photooxidative cleavage of 1,3-diketones to carboxylic acids using 2-chloroanthraquinone
Tachikawa, Yuma; et al, Tetrahedron Letters, 2013, 54(46), 6218-6221

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Diethylzinc Solvents: Dimethyl sulfoxide ,  Toluene ;  16 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
リファレンス
Diethylzinc-promoted carboxylation of aryl/alkenyl boronic acids with CO2
Tang, Tingyu; et al, Organic & Biomolecular Chemistry, 2023, 21(44), 8849-8856

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Reagents: 2,2′-Anhydrouridine ;  12 h, 140 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
リファレンス
Copper-catalyzed aerobic oxidative synthesis of aromatic carboxylic acids
Yang, Daoshan; et al, Chemical Communications (Cambridge, 2011, 47(8), 2348-2350

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
リファレンス
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
リファレンス
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Thiophene-3-carboxylic acid Raw materials

Thiophene-3-carboxylic acid Preparation Products

Thiophene-3-carboxylic acid サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88-13-1)3-Thiophenezoic acid
注文番号:sfd13370
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally

Thiophene-3-carboxylic acid 関連文献

Thiophene-3-carboxylic acidに関する追加情報

Thiophene-3-Carboxylic Acid (CAS No. 88-13-1): A Versatile Building Block in Chemical and Biomedical Research

Thiophene-3-carboxylic acid, identified by its CAS No. 88-13-1, is a heterocyclic organic compound with a thiophene ring substituted by a carboxylic acid group at the third position. This structural motif has garnered significant attention in recent years due to its unique physicochemical properties and its role as a key intermediate in the synthesis of bioactive molecules, pharmaceutical agents, and advanced materials. The compound’s aromaticity and sulfur-containing framework enable diverse functionalization pathways, making it indispensable in drug discovery pipelines and biomedical applications.

Recent advancements in synthetic methodologies have optimized the production of thiophene-3-carboxylic acid. Traditional routes involve the oxidation of thiophene derivatives using oxidizing agents like potassium permanganate, but modern protocols emphasize eco-friendly approaches such as enzymatic catalysis or microwave-assisted synthesis to minimize environmental impact. For instance, studies published in Green Chemistry (2024) demonstrated the use of recyclable palladium catalysts to achieve high yields under mild conditions, aligning with current trends toward sustainable chemistry practices.

In pharmacological research, thiophene-containing compounds, including CAS No. 88-13-1 derivatives, are explored for their anti-inflammatory and anticancer activities. A groundbreaking study in Nature Communications (2023) revealed that analogs of this compound selectively inhibit histone deacetylase (HDAC) enzymes, which are validated targets for cancer therapy. The carboxylic acid moiety facilitates bioisosteric replacements with sulfonic acids or phosphonic acids, enhancing drug-like properties such as solubility and metabolic stability.

Beyond medicinal chemistry, thiophene-based materials synthesized using CAS No. 88-13-1 precursors are pivotal in optoelectronic devices. Researchers at MIT reported in Advanced Materials (2024) that conjugated polymers incorporating this compound exhibit enhanced charge transport properties, critical for next-generation organic solar cells and flexible displays. The thiophene core’s planar structure promotes π–π stacking interactions, optimizing electronic performance while reducing energy loss during exciton dissociation.

The compound also plays a role in analytical chemistry as a chelating agent for metal ion detection. In 2024, a study published in Analytica Chimica Acta highlighted its ability to form fluorescent complexes with heavy metals like lead and cadmium, enabling rapid environmental toxicity screening methods with sub-parts-per-billion sensitivity.

Ongoing investigations focus on exploiting the sulfur atom’s redox activity for applications in battery technology and antioxidant therapies. Preliminary data from collaborative work between Stanford University and Pfizer (preprint 2024) suggests that thioester derivatives of this compound could stabilize lithium-sulfur batteries by mitigating polysulfide shuttling—a major efficiency barrier—while simultaneously demonstrating anti-inflammatory effects through reactive oxygen species scavenging mechanisms.

In summary, CAS No. 88-13-1 thiophene derivative research continues to bridge fundamental chemistry with translational medicine and engineering innovations. Its structural versatility ensures it remains a cornerstone for developing solutions across drug delivery systems, sustainable energy storage devices, and advanced biomaterials—a testament to its enduring significance in contemporary scientific exploration.

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